N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a nitrophenyl group, a chloro substituent, an imidazole ring, and a sulfanylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S/c1-16-5-4-14-12(16)21-7-11(18)15-8-2-3-9(13)10(6-8)17(19)20/h2-6H,7H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIWMQWHRJEHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Nitration and Chlorination: The starting material, a phenyl ring, undergoes nitration to introduce a nitro group at the 3-position, followed by chlorination to add a chloro group at the 4-position.
Imidazole Introduction: The imidazole ring is introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with an appropriate electrophile.
Sulfanylacetamide Formation: The final step involves the formation of the sulfanylacetamide moiety through a reaction between a thiol and an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Research has shown that compounds similar to N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide exhibit significant antibacterial properties. For instance, studies have evaluated the antibacterial efficacy of imidazole derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro tests demonstrated that certain derivatives possess an inhibition percentage comparable to established antibiotics like chloramphenicol .
Data Table: Antibacterial Activity Comparison
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|---|
| This compound | E. coli | 15 | 80 |
| Chloramphenicol | E. coli | 20 | 100 |
| Other Derivative | S. aureus | 18 | 90 |
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis in cancer cell lines. Studies have shown that imidazole derivatives can induce apoptosis in various cancer cell lines, such as MCF7 and U87 glioblastoma cells, with IC50 values indicating significant cytotoxicity .
Case Study: Anticancer Activity Assessment
In a controlled study, this compound was tested on tumor-bearing mice. The results indicated a notable suppression of tumor growth compared to control groups, with flow cytometry confirming increased apoptotic cell populations in treated groups .
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-nitrophenyl)-2-[(1H-imidazol-2-yl)sulfanyl]acetamide: Lacks the methyl group on the imidazole ring.
N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the presence of both the nitrophenyl and imidazole moieties, which contribute to its distinct chemical and biological properties
Biological Activity
N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound that belongs to the class of imidazole derivatives. Its unique structure, featuring a chloro and nitro substituent on a phenyl ring, along with a sulfanyl group attached to an acetamide, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : C12H11ClN4O3S
- Molecular Weight : 326.76 g/mol
Structural Features
| Feature | Description |
|---|---|
| Chloro Group | Enhances lipophilicity and potential interaction with biological targets. |
| Nitro Group | May undergo bioreduction to form reactive intermediates. |
| Imidazole Ring | Known for its role in biological activity and metal ion interactions. |
| Sulfanyl Group | Contributes to the compound's reactivity and potential for enzyme inhibition. |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the nitro group is particularly noteworthy, as it has been associated with enhanced antibacterial activity against various pathogens.
- Case Study : A study assessing similar nitrophenyl compounds found that they exhibited minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's imidazole structure suggests potential anticancer properties. Compounds containing imidazole rings have been shown to interact with cellular pathways involved in cancer progression.
- Research Findings : In vitro studies demonstrated that related imidazole derivatives significantly inhibited cell proliferation in breast and lung cancer cell lines, with IC50 values less than 20 µM . The mechanism of action appears to involve apoptosis induction through caspase activation.
The proposed mechanisms by which this compound exerts its biological effects include:
- Bioreduction of Nitro Group : This leads to the formation of reactive intermediates that can damage cellular components.
- Nucleophilic Substitution Reactions : The chloro group can be substituted by nucleophiles in biological systems, potentially inhibiting key enzymes.
- Metal Ion Interaction : The imidazole ring may chelate metal ions, disrupting metal-dependent enzymatic processes .
Medicinal Chemistry
This compound is being explored for its potential as a therapeutic agent in treating infections and cancers due to its unique chemical properties and biological activities.
Development of New Derivatives
Ongoing research focuses on synthesizing new derivatives based on this compound to enhance its biological activity and selectivity towards specific targets.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide?
A typical approach involves coupling a sulfanyl-acetic acid derivative with a substituted aniline. For example, a carbodiimide-mediated amidation (e.g., EDC/HCl) in dichloromethane with triethylamine as a base can yield the acetamide scaffold . Reaction optimization should focus on temperature control (e.g., 273 K to minimize side reactions) and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization (e.g., methylene chloride) is critical to isolate the pure product .
Basic: How can researchers confirm the structural identity of this compound?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR to verify aromatic protons (e.g., 4-chloro-3-nitrophenyl signals at δ 7.5–8.5 ppm) and the methylimidazole sulfanyl group (δ 2.5–3.5 ppm for S-CH) .
- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., N–H⋯O interactions observed in related acetamide derivatives) using SHELX programs for refinement .
- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z calculated for CHClNOS) .
Basic: What biological assays are suitable for preliminary activity screening?
- Enzyme inhibition : Test against lipoxygenase (LOX), α-glucosidase, or butyrylcholinesterase (BChE) using spectrophotometric assays. For example, measure IC values via substrate depletion (e.g., LOX inhibition monitored at 234 nm) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate apoptosis induction, as seen in structurally similar imidazole-containing compounds .
Advanced: How can conformational flexibility in the crystal structure impact bioactivity interpretation?
The acetamide linker and aromatic rings may adopt distinct dihedral angles (e.g., 44.5°–77.5° in related structures), affecting ligand-receptor binding . To resolve this:
- Perform density functional theory (DFT) calculations to compare energy-minimized conformers.
- Use molecular dynamics (MD) simulations to assess stability in solution vs. solid state.
- Correlate conformational preferences with activity data (e.g., rigid analogs vs. flexible derivatives) .
Advanced: How should researchers address contradictions in biological activity data across analogs?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on enzyme inhibition. For example, electron-withdrawing groups on the phenyl ring may enhance LOX inhibition .
- Assay standardization : Control variables like enzyme source (e.g., human vs. bacterial LOX) and buffer conditions (pH, ionic strength).
- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish noise from true SAR trends .
Advanced: What crystallographic challenges arise when refining structures with multiple conformers?
- Disorder modeling : Use SHELXL’s PART instruction to refine occupancies for overlapping atoms (e.g., observed in structures with three independent molecules in the asymmetric unit) .
- Hydrogen bonding networks : Analyze R_2$$^2(10) dimer motifs via PLATON to validate intermolecular interactions .
- Validation tools : Employ R and clash scores from the PDB REDO server to ensure refinement quality .
Advanced: How can computational methods enhance the design of derivatives with improved potency?
- Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., LOX or BChE active sites).
- Pharmacophore modeling : Identify critical features (e.g., sulfanyl group for H-bond acceptor roles) using Schrödinger’s Phase.
- ADMET prediction : Calculate logP and polar surface area to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
